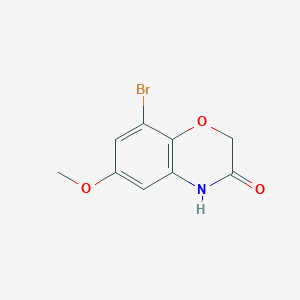
1-Bromo-2-((4-chlorobenzyl)oxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-((4-chlorobenzyl)oxy)benzene, also known as 4-chlorobenzyloxybromobenzene, is a versatile chemical compound with a wide range of applications in scientific research. It is a common building block for organic synthesis, and is used in the production of various pharmaceuticals, cosmetics, and specialty chemicals. The compound has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology, and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of CCR5 Antagonists
- 1-Bromo-2-((4-chlorobenzyl)oxy)benzene is used in the synthesis of non-peptide CCR5 antagonists, which have applications in HIV-1 prevention. The compound is synthesized using elimination, reduction, and bromization reactions, and exhibits significant bioactivity. Its structure is characterized using NMR, IR, and MS techniques (Cheng De-ju, 2015).
Antagonist Benzamide Derivatives
- It also plays a role in the creation of benzamide derivatives, which are further tested for biological activities. The structure of these products is characterized by NMR and MS analyses (H. Bi, 2015).
Fluorescence Properties
- This chemical is involved in the synthesis of compounds with notable photoluminescence properties. The fluorescence intensity and characteristics in different states (solution and solid) are investigated, showcasing its potential in applications requiring fluorescence properties (Liang Zuo-qi, 2015).
Ring Halogenation
- In the field of organic chemistry, it's used in ring halogenation processes. This involves using specific catalysts for the halogenation of polyalkylbenzenes, demonstrating its utility in complex organic synthesis (P. Bovonsombat & E. Mcnelis, 1993).
Chemical Synthesis and Characterization
- Its role in the synthesis of specific organic compounds, characterized by various spectroscopic methods, highlights its versatility in chemical synthesis and analytical chemistry. This includes its use in the preparation of compounds like N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide (Cheng De-ju, 2014).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been used as reagents in the synthesis of drugs like dapagliflozin , a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .
Mode of Action
The compound 1-Bromo-2-((4-chlorobenzyl)oxy)benzene likely undergoes reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, for example, N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen to form succinimide . The resulting compound then reacts with N-bromosuccinimide to form the brominated compound .
Biochemical Pathways
Similar compounds have been involved in the synthesis of drugs that inhibit the sglt2 pathway , which plays a crucial role in glucose reabsorption in the kidneys .
Result of Action
Similar compounds have been used in the synthesis of drugs that inhibit the sglt2 pathway , potentially leading to decreased glucose reabsorption in the kidneys and improved glycemic control in patients with type 2 diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment, the presence of other compounds, and the specific conditions under which the compound is stored and used .
Eigenschaften
IUPAC Name |
1-bromo-2-[(4-chlorophenyl)methoxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBVDDNFVZKFGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619997 |
Source


|
| Record name | 1-Bromo-2-[(4-chlorophenyl)methoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494772-51-9 |
Source


|
| Record name | 1-Bromo-2-[(4-chlorophenyl)methoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
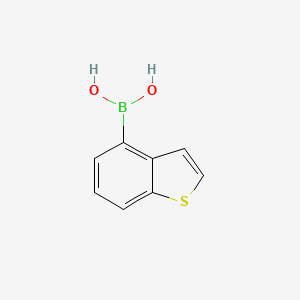

![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)
![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)
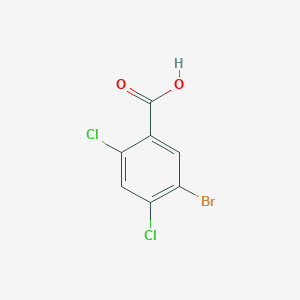
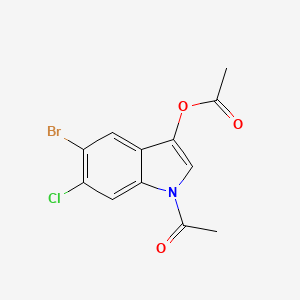

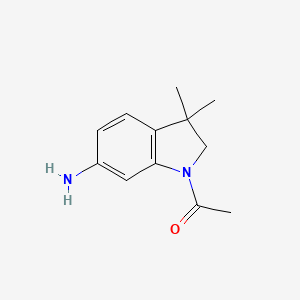
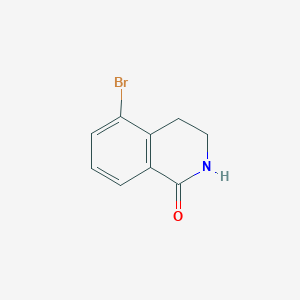
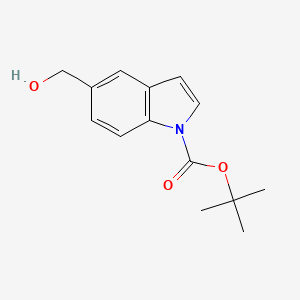


![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)
